1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone
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Overview
Description
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a piperidine ring attached to an ethanone group
Preparation Methods
The synthesis of 1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by iodination at the 4-position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and finally, the ethanone group is attached via an acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(4-chloro-1H-pyrazol-5-yl)piperidin-1-yl]ethanone: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1-[2-(4-bromo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone:
1-[2-(4-fluoro-1H-pyrazol-5-yl)piperidin-1-yl]ethanone: The fluorine atom can impart different electronic and steric effects compared to iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its efficacy in biological applications.
Properties
IUPAC Name |
1-[2-(4-iodo-1H-pyrazol-5-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O/c1-7(15)14-5-3-2-4-9(14)10-8(11)6-12-13-10/h6,9H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQVXPRALSBMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(C=NN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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